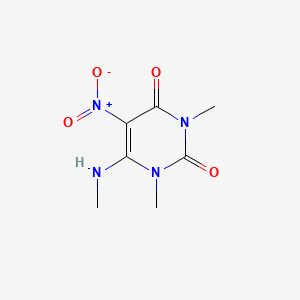
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl groups at positions 1 and 3, a methylamino group at position 6, and a nitro group at position 5. These modifications confer unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. One common method involves the reaction of 6-amino-1,3-dimethyluracil with appropriate reagents to introduce the nitro and methylamino groups. For instance, the reaction of 6-amino-1,3-dimethyluracil with nitromethane in the presence of a catalyst can yield the desired nitro derivative .
Industrial Production Methods
Industrial production of uracil derivatives often employs continuous flow reactors to enhance reaction efficiency and product yield. For example, the preparation of 6-amino-1,3-dimethyluracil involves the reaction of dimethyl cyanoacetylurea with liquid caustic soda in an impinging stream reactor, followed by cyclization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylamino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethyl-6-(methylamino)-5-amino-uracil, while substitution reactions can produce a variety of derivatives with different functional groups at the 6-position .
Applications De Recherche Scientifique
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antiviral and anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1,3-dimethyluracil: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Dimethyluracil: Lacks both the nitro and methylamino groups, resulting in different chemical and biological properties.
5-Nitro-1,3-dimethyluracil: Similar in structure but lacks the methylamino group, affecting its hydrogen bonding capabilities.
Uniqueness
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- is unique due to the combination of the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
13992-53-5 |
|---|---|
Formule moléculaire |
C7H10N4O4 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3 |
Clé InChI |
YPENWWBLQQJRDL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


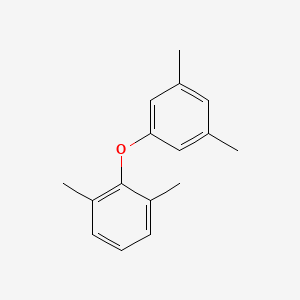
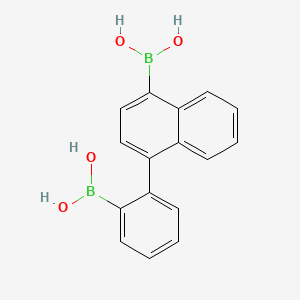
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)

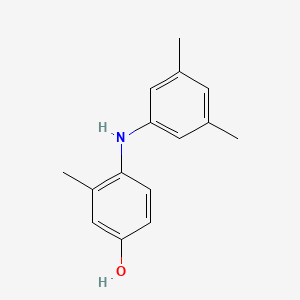
![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)
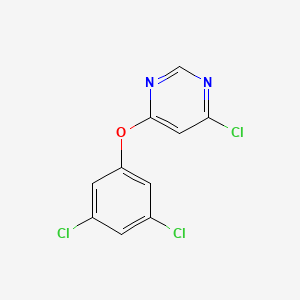

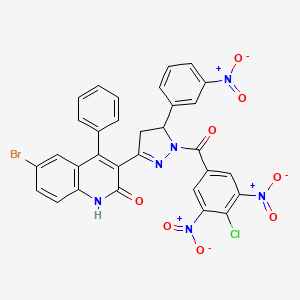
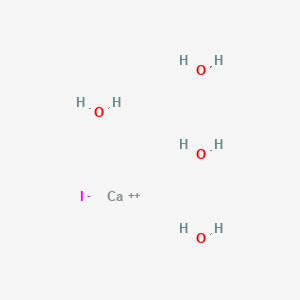
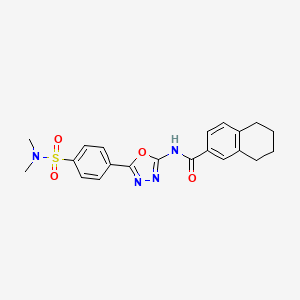
![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
